molecular formula C8H16S B12127143 2,6-Dimethylcyclohexane-1-thiol

2,6-Dimethylcyclohexane-1-thiol

Cat. No.: B12127143
M. Wt: 144.28 g/mol
InChI Key: BCLNFOCWINVHFQ-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a thiol group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylcyclohexane-1-thiol typically involves the thiolation of 2,6-dimethylcyclohexanone. One common method is the reaction of 2,6-dimethylcyclohexanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylcyclohexane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexane-1-thiol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other thiol-containing compounds, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

    2,6-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2,6-Dimethylcyclohexanone: Similar structure but with a ketone group instead of a thiol group.

    2,6-Dimethylcyclohexane: Similar structure but without any functional groups.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,6-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3

InChI Key

BCLNFOCWINVHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1S)C

Origin of Product

United States

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